molecular formula C23H20N4O2S B5599003 4-[(4-biphenylylmethylene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-[(4-biphenylylmethylene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5599003
M. Wt: 416.5 g/mol
InChI Key: ORMYSUGOEIYAKT-BUVRLJJBSA-N
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Description

Synthesis Analysis

The synthesis of this compound typically involves the reaction of thiocarbohydrazide and 3,5-dimethoxy benzoic acid at temperatures above its melting point, followed by treatment with substituted benzaldehydes. This process is a part of the broader synthesis routes for Schiff bases, which are known for their versatility in producing a wide range of derivatives with significant biological activities (Moorthy et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through methods such as X-ray diffraction, showcasing the non-planarity of the compound's structure and highlighting the importance of intermolecular hydrogen bonding in stabilizing the crystal structure (Ünver & Tanak, 2018).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including acylation and alkylation, to produce derivatives with different substituents, affecting their chemical and biological properties. For example, new 1-acylderivatives were synthesized by the acylation of 5-alkylthio derivatives, demonstrating the compound's versatility in chemical synthesis (Labanauskas et al., 2001).

Physical Properties Analysis

The physical properties, including melting temperature and solubility, of related compounds have been studied, with findings indicating that these compounds are crystalline, odorless, insoluble in water, and soluble in organic solvents. These properties are crucial for their potential application in various fields (Aksyonova-Seliuk et al., 2018).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are influenced by the compound's structure and substituents. For instance, studies on similar compounds have highlighted their promising antifungal activity and metabolic stability, suggesting that the chloride and hydroxy phenyl derivatives, in particular, show significant activity against Candida albicans (Moorthy et al., 2017).

Mechanism of Action

The mechanism of action of 1,2,4-triazoles is often through their interaction with biological receptors via hydrogen-bonding and dipole interactions . They have been introduced as antimicrobial agents and various medicines due to their unique structure and properties .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazoles can also vary widely depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and hazard information .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-28-20-13-12-19(14-21(20)29-2)22-25-26-23(30)27(22)24-15-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-15H,1-2H3,(H,26,30)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMYSUGOEIYAKT-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

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